Naphthalene, 7-fluoro-1,2-dihydro-

Description

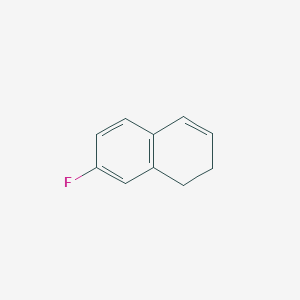

7-Fluoro-1,2-dihydronaphthalene (CAS 75693-18-4) is a partially hydrogenated naphthalene derivative with a fluorine atom at the 7-position. Its molecular formula is C₁₀H₉F, and it has a molecular weight of 148.18 g/mol . The structure consists of a naphthalene backbone where the 1,2-positions are saturated (dihydro form), reducing aromaticity and altering electronic properties. The fluorine substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name |

7-fluoro-1,2-dihydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1,3,5-7H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAUAKAAAXQCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303432 | |

| Record name | 7-Fluoro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75693-18-4 | |

| Record name | 7-Fluoro-1,2-dihydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75693-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 7-fluoro-1,2-dihydro- typically involves the fluorination of naphthalene derivatives. One common method is the diazotization of alpha-naphthylamine followed by a substitution reaction with fluoboric acid. The process involves the following steps:

Diazotization Reaction: Alpha-naphthylamine is mixed with hydrochloric acid and sodium nitrite to form a diazonium salt solution.

Substitution Reaction: Fluoboric acid is added to the diazonium salt solution, resulting in the formation of alpha-naphthylamine diazonium salt fluoborate double salt.

Decomposition: The double salt is decomposed using hot air to yield 1-fluoronaphthalene.

Industrial Production Methods

Industrial production of fluorinated naphthalene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 7-fluoro-1,2-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert it back to its fully hydrogenated form.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

Oxidation: Naphthoquinones

Reduction: Fully hydrogenated naphthalene derivatives

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalene, 7-fluoro-1,2-dihydro- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine: Investigated for its potential use in drug development due to the unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of naphthalene, 7-fluoro-1,2-dihydro- involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. For example, it can undergo metabolic transformations via microsomal enzymes to form reactive intermediates such as epoxides and dihydrodiols. These intermediates can further react with cellular macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent and Saturation Variations

The table below compares 7-fluoro-1,2-dihydronaphthalene with structurally related compounds:

Key Observations :

- Substituent Effects : Fluorine at the 7-position enhances electron-withdrawing properties, while methyl groups in tetramethylnaphthalene (CAS 1634-12-4) increase steric bulk and hydrophobicity .

- Halogen Diversity : Bromo and chloro substituents in CAS 546127-96-2 introduce higher molecular weight and reactivity for cross-coupling reactions .

Physicochemical Properties

Thermal and Electronic Properties

- 7-Fluoro-1,2-dihydronaphthalene : Fluorine’s electronegativity (-I effect) polarizes the aromatic system, increasing dipole moment and stability against oxidation . Partial saturation reduces conjugation, leading to a higher bandgap than fully aromatic derivatives.

- Heptafluoronaphthalene : Seven fluorine atoms create a highly electron-deficient aromatic system, suitable for charge transport in semiconductors .

- Tetramethylnaphthalene: Methyl groups (+I effect) enhance solubility in nonpolar solvents but reduce thermal stability compared to fluorinated analogs .

Solubility and Reactivity

Toxicological and Environmental Considerations

Biological Activity

Naphthalene, 7-fluoro-1,2-dihydro-, is a fluorinated derivative of naphthalene characterized by the presence of a fluorine atom at the 7-position of the naphthalene ring. This compound exhibits unique structural features that influence its chemical properties and biological activity. The following sections will delve into its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C_{10}H_{9}F

- Molecular Weight : Approximately 164.18 g/mol

The presence of the fluorine atom significantly alters the electronic properties of naphthalene, enhancing its reactivity and interaction with biological molecules.

Biological Activity

Research indicates that naphthalene derivatives, including naphthalene, 7-fluoro-1,2-dihydro-, exhibit significant biological activities. These compounds have been studied for their potential as:

- Antimicrobial Agents : Naphthalene derivatives have shown promise in inhibiting bacterial growth and may serve as leads for new antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.

- Neurotransmitter Modulation : The structure allows for interactions with neurotransmitter systems, potentially affecting pathways related to neurotransmission and enzyme activity.

The mechanism of action for naphthalene, 7-fluoro-1,2-dihydro-, involves its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound's ability to form strong interactions with proteins and enzymes, which may lead to altered biochemical pathways. Detailed studies are needed to elucidate the exact molecular interactions and pathways involved in its biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes key features of naphthalene, 7-fluoro-1,2-dihydro-, compared to other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Naphthalene | C_{10}H_{8} | Parent compound; lacks fluorine |

| 1-Fluoronaphthalene | C_{10}H_{9}F | Fluorine at position 1; different reactivity |

| Naphthalene, 1,2-dihydro-4-(p-fluorophenyl) | C_{13}H_{11}F | Contains multiple functional groups |

| Naphthalene, 7-fluoro-3-methyl | C_{11}H_{10}F | Methyl group adds steric bulk |

The unique substitution pattern in naphthalene, 7-fluoro-1,2-dihydro-, influences its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of naphthalene derivatives:

- Antimicrobial Activity : A study demonstrated that certain naphthalene derivatives inhibited the growth of Gram-positive bacteria effectively. The structure-activity relationship indicated that fluorination at specific positions enhances antimicrobial potency.

- Cytotoxicity Against Cancer Cells : In vitro assays showed that naphthalene derivatives exhibited cytotoxic effects on human cancer cell lines. The fluorinated derivative displayed improved selectivity towards cancer cells compared to non-cancerous cells.

- Neurotransmitter Interaction : Research indicated that naphthalene derivatives could modulate neurotransmitter levels in neuronal cultures, suggesting potential applications in neuropharmacology.

Q & A

Basic: What are the recommended synthetic routes for 7-fluoro-1,2-dihydronaphthalene, and how do reaction conditions influence yield?

Answer:

The synthesis of 7-fluoro-1,2-dihydronaphthalene (C10H9F) typically involves halogenation or fluorination of naphthalene derivatives. Key methodologies include:

- Electrophilic Aromatic Substitution : Fluorine can be introduced using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Temperature control (0–25°C) is critical to avoid over-fluorination .

- Hydrogenation : Partial hydrogenation of fully aromatic precursors (e.g., 7-fluoronaphthalene) using catalysts like palladium on carbon (Pd/C) in ethanol. Pressure (1–3 atm) and reaction time (2–6 hours) modulate dihydro versus tetrahydro product ratios .

- Functional Group Interconversion : Reduction of ketones or epoxides in fluorinated intermediates. For example, LiAlH4 reduction of 7-fluoro-1,2-epoxynaphthalene yields the dihydro derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.